molecular formula C8H11NO3S B12904412 Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate CAS No. 84654-26-2

Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B12904412
CAS No.: 84654-26-2
M. Wt: 201.25 g/mol
InChI Key: QYOGYRLZHMYUQM-UHFFFAOYSA-N
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Description

Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methylsulfanylmethyl group at position 5 and an ethyl ester at position 2.

Properties

CAS No.

84654-26-2

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 5-(methylsulfanylmethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-3-11-8(10)7-4-6(5-13-2)12-9-7/h4H,3,5H2,1-2H3

InChI Key

QYOGYRLZHMYUQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Carboxylic acid.

Scientific Research Applications

Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the isoxazole scaffold .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituent at Position 5 Molecular Weight Key Properties/Applications
Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate C₈H₁₁NO₃S –CH₂SCH₃ 201.24 g/mol* Intermediate for heterocyclic synthesis
Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate (104776-74-1) C₈H₈BrNO₄ –COCH₂Br 286.06 g/mol Reactive intermediate (nucleophilic substitution)
5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid (893640-81-8) C₇H₉NO₃S –CH₂SC₂H₅ 187.21 g/mol Higher solubility (carboxylic acid); potential bioactive scaffold
Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate C₇H₈ClNO₅S –CH₂SO₂Cl 261.66 g/mol Electrophilic reactivity (sulfonation precursor)
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate (306978-16-5) C₁₉H₁₉ClN₂O₅S –CH₂N(SO₂C₆H₅)(4-ClC₆H₄) 422.88 g/mol Bioactive potential (sulfonamide pharmacophore)

*Calculated based on molecular formula.

Structural and Reactivity Differences

  • Methylsulfanyl vs. Bromoacetyl (104776-74-1):
    The bromoacetyl group (–COCH₂Br) in Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) to form amides or thioethers. In contrast, the methylsulfanyl group (–SCH₃) is less reactive but contributes to lipophilicity and metabolic stability .

  • Ethylsulfanyl and Carboxylic Acid (893640-81-8):
    Replacing the methylsulfanyl group with ethylsulfanyl (–SC₂H₅) increases steric bulk and hydrophobicity. The carboxylic acid (–COOH) at position 3 enhances aqueous solubility compared to the ethyl ester, making it suitable for salt formation or conjugation in drug design .

  • Chlorosulfonyl Derivative:
    The –SO₂Cl group in Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a strong electrophile, reactive toward nucleophiles like amines or alcohols. This contrasts with the methylsulfanyl group’s stability, highlighting its utility in synthesizing sulfonamides or sulfonate esters .

  • This contrasts with the simpler methylsulfanyl group, which lacks such binding versatility .

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